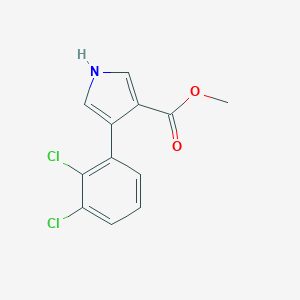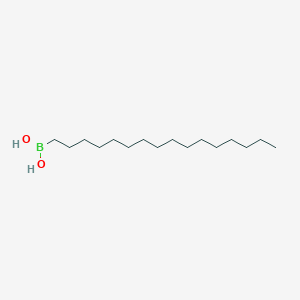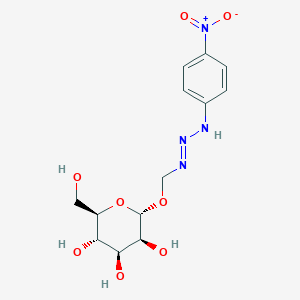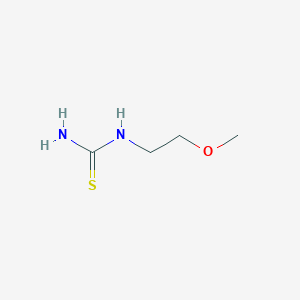
2-(4-Aminophenoxymethyl)-2,5,7,8-tetramethyl-4-oxochroman-6-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von FR-31564 umfasst mehrere Schritte:
Kondensation von 1,3-Dibrompropan mit Diethylphosphonat: Diese Reaktion erzeugt Diethyl-3-brompropylphosphonat.
Reaktion mit Butyraldehydoxime: Unter Verwendung von Natriumethoxid in Ethanol wird Diethyl-3-(butylidenamino)propylphosphonat-N-oxid gebildet.
Industrielle Produktionsverfahren folgen in der Regel ähnlichen Synthesewegen, werden aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
FR-31564 durchläuft verschiedene chemische Reaktionen:
Oxidation und Reduktion: Diese Reaktionen sind essenziell für die Modifizierung der funktionellen Gruppen innerhalb des Moleküls.
Substitutionsreaktionen: Häufige Reagenzien sind Natriumethoxid und Salzsäure, die die Substitution verschiedener funktioneller Gruppen ermöglichen.
Hydrolyse: Diese Reaktion ist entscheidend für die Umwandlung von Zwischenprodukten in das Endprodukt.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Phosphonatderivate, die für die biologische Aktivität der Verbindung essenziell sind.
Wissenschaftliche Forschungsanwendungen
FR-31564 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung der Phosphonatchemie und die Entwicklung neuer Syntheseverfahren verwendet.
Biologie: Die Verbindung wird verwendet, um bakterielle Resistenzmechanismen und die Rolle von Phosphonaten in biologischen Systemen zu untersuchen.
Medizin: FR-31564 ist ein wirksames Antimalariamittel und wird auch zur Behandlung bakterieller Infektionen verwendet, insbesondere solcher, die durch gramnegative Bakterien verursacht werden
Industrie: Die Verbindung wird bei der Entwicklung neuer Antibiotika und anderer pharmazeutischer Wirkstoffe verwendet.
Wirkmechanismus
FR-31564 übt seine Wirkungen aus, indem es die Biosynthese von Isoprenoiden hemmt, die essentielle Bestandteile bakterieller Zellmembranen sind. Es zielt speziell auf das Enzym 1-Desoxy-D-xylulose-5-phosphat-Reduktoisomerase ab und blockiert den mevalonat-unabhängigen Weg der Isoprensynthese. Diese Hemmung führt zu einer Verringerung der Produktion essentieller Isoprenoide, was letztendlich zum Absterben der Bakterienzellen führt .
Wirkmechanismus
FR-31564 exerts its effects by inhibiting the biosynthesis of isoprenoids, which are essential components of bacterial cell membranes. It specifically targets the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase, blocking the mevalonate-independent pathway of isoprene synthesis. This inhibition leads to a reduction in the production of essential isoprenoids, ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
FR-31564 ähnelt anderen Phosphonat-Antibiotika wie FR-32863 und FR-33289. Es ist einzigartig in seiner Fähigkeit, den mevalonat-unabhängigen Weg der Isoprensynthese zu hemmen, was es besonders wirksam gegen bestimmte Bakterienstämme und Malariaparasiten macht . Weitere ähnliche Verbindungen sind:
FR-32863: Ein weiteres Phosphonat-Antibiotikum mit ähnlichen antibakteriellen Eigenschaften.
FR-33289: Ein Phosphonat-Antibiotikum, das von einem anderen Stamm von Streptomyces produziert wird.
Eigenschaften
CAS-Nummer |
107188-37-4 |
|---|---|
Molekularformel |
C22H25NO5 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
[2-[(4-aminophenoxy)methyl]-2,5,7,8-tetramethyl-4-oxo-3H-chromen-6-yl] acetate |
InChI |
InChI=1S/C22H25NO5/c1-12-13(2)21-19(14(3)20(12)27-15(4)24)18(25)10-22(5,28-21)11-26-17-8-6-16(23)7-9-17/h6-9H,10-11,23H2,1-5H3 |
InChI-Schlüssel |
LHBDZFJPOIRNNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)COC3=CC=C(C=C3)N)C)OC(=O)C)C |
Synonyme |
2-(4-AMINOPHENOXYMETHYL)-2,5,7,8-TETRAMETHYL-4-OXOCHROMAN-6-YL ACETATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
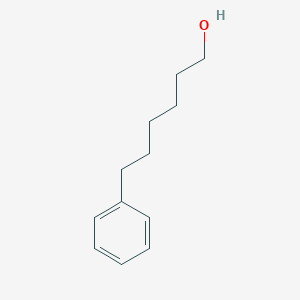

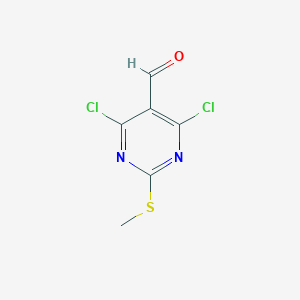
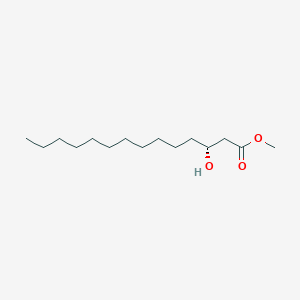
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)
